molecular formula C18H18ClNO4 B13020199 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(p-tolyl)acetamide

2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(p-tolyl)acetamide

Cat. No.: B13020199
M. Wt: 347.8 g/mol
InChI Key: KHRNBYJRUYGEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(p-tolyl)acetamide is a high-purity chemical compound offered for research and further manufacturing applications. This acetamide derivative is designed for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Chemically, this molecule is part of a class of phenoxy-N-(aryl)acetamide compounds that have garnered significant attention in scientific research for their role as versatile synthetic intermediates. Compounds with this core structural motif are frequently investigated for their potential in medicinal chemistry and drug discovery . Specifically, related structures have been utilized in the synthesis of complex heterocyclic systems, such as thieno[2,3-b]pyridine derivatives, which are a privileged scaffold in the development of pharmacologically active molecules . The presence of both the formyl group and the acetamide linkage makes this compound a valuable building block, enabling further chemical modifications through reactions like condensation or nucleophilic substitution. Researchers value this compound for its potential application in creating novel substances with diverse biological activities, aligning with the exploration of molecular hybridization in modern drug design . This product is supplied with a guaranteed purity of ≥97% and should be stored sealed in a dry environment at 2-8°C. As with all chemicals of this nature, appropriate safety precautions must be observed in the laboratory. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H18ClNO4/c1-3-23-16-8-13(10-21)15(19)9-17(16)24-11-18(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22)

InChI Key

KHRNBYJRUYGEDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Biological Activity

2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(p-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18ClNO3\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_3

This structure features a chloro-substituted aromatic ring, an ethoxy group, and an acetamide linkage, which are critical for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Colorectal Carcinoma (HCT-116)
  • Epidermoid Carcinoma (HEP2)

The compound showed IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating strong cytotoxic effects. The following table summarizes the IC50 values for different cell lines:

CompoundCell LineIC50 (µM)
This compoundHCT-11615.0
This compoundHEP212.5
DoxorubicinHCT-11610.0
DoxorubicinHEP28.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific molecular pathways associated with cell proliferation and survival. Docking studies have indicated that it interacts with key proteins involved in tumor progression, such as VEGFR2 and FGFR1, which are critical targets in cancer therapy.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Key observations include:

  • Chloro Substitution : The presence of a chlorine atom on the aromatic ring enhances the compound's lipophilicity and biological activity.
  • Ethoxy Group : This moiety contributes to the overall stability and solubility of the compound.
  • Aromatic Systems : The interaction between the aromatic systems plays a crucial role in binding affinity to target proteins.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various derivatives, including this compound. The study highlighted that this compound exhibited superior inhibitory effects compared to other synthesized derivatives.

In Vivo Studies

Further investigations into the in vivo efficacy of this compound are necessary to validate its potential as an anticancer agent. Preliminary studies have indicated promising results in animal models, demonstrating reduced tumor size and improved survival rates.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with related phenoxy acetamide derivatives. Below is a detailed analysis of key analogs, supported by data tables and research findings.

Structural Analogues with Varying Substituents
Table 1: Comparison of Substituent Effects on Phenoxy Acetamides
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(p-tolyl)acetamide C₁₈H₁₈ClNO₄ 347.8 5-Cl, 2-OEt, 4-CHO, p-tolyl Potential anti-inflammatory/cancer agent; formyl group enables further derivatization
2-(4-Formylphenoxy)-N-(p-tolyl)acetamide (7c) C₁₆H₁₅NO₃ 269.3 4-CHO, p-tolyl Intermediate in synthesis; lacks chloro and ethoxy groups, reducing steric hindrance
2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide C₁₉H₂₀ClNO₄ 361.8 5-Cl, 2-OEt, 4-CHO, phenylethyl Higher lipophilicity due to phenylethyl group; potential improved membrane permeability
2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide C₁₇H₁₇NO₅ 315.3 4-CHO, 2-OMe, 2-MePh Methoxy group enhances electron density; used in dye/pharmaceutical synthesis

Key Observations :

  • The chloro and ethoxy groups in the target compound increase its molecular weight and lipophilicity compared to simpler analogs like 7c .
  • The phenylethyl substituent in the analog from enhances hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility .
Pharmacologically Active Analogues
Table 2: Comparison with Bioactive Acetamide Derivatives
Compound Name Molecular Formula Biological Activity Mechanism/Notes Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) C₂₁H₂₄N₄O₄S Anti-cancer (IC₅₀: 1.2–3.8 µM on HCT-1, MCF-7) Sulfonyl and quinazoline groups enhance DNA intercalation/protease inhibition
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide C₂₁H₂₁BrN₃O₃ FPR2 agonist (EC₅₀: 0.8 µM) Pyridazinone core critical for receptor specificity; acetamide stabilizes binding
2-(2-Chloroacetyl-amino)-tert-butyl carboxylate C₈H₁₃ClNO₃ Herbicidal (inhibits fatty acid synthesis) Chloroacetyl moiety acts as alkylating agent

Key Observations :

  • The target compound lacks the sulfonyl or heterocyclic moieties seen in potent anti-cancer agents (e.g., compound 38 ), which may limit its direct cytotoxicity .
  • Unlike FPR2 agonists (), the target compound’s formyl group could serve as a reactive site for forming Schiff bases with lysine residues in target proteins, enabling covalent binding strategies .
  • Chloroacetamide herbicides () share the chloro group but feature simpler alkyl substituents, highlighting the importance of aromaticity in pharmacological vs. pesticidal applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.